molecular formula C12H5F6N B14130889 2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

Katalognummer: B14130889
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: DNQAXRJNBAZODR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms attached to both the pyridine ring and the phenyl ring

Vorbereitungsmethoden

The synthesis of 2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include halogenation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, leading to desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine can be compared with other similar fluorinated compounds, such as:

Eigenschaften

Molekularformel

C12H5F6N

Molekulargewicht

277.16 g/mol

IUPAC-Name

3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H

InChI-Schlüssel

DNQAXRJNBAZODR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.